3-O-sulfomarthasterone
Description
3-O-Sulfomarthasterone is a sulfated steroid derivative characterized by the addition of a sulfate group at the 3-hydroxyl position of the marthasterone backbone. This modification significantly alters its physicochemical properties, including solubility and metabolic stability, compared to non-sulfated analogs. Sulfated steroids are critical in modulating hormone bioavailability, as sulfation often reduces receptor binding affinity while enhancing water solubility for systemic transport .
Properties
Molecular Formula |
C27H41NaO6S |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
sodium;[(3S,5S,6S,8S,10S,13R,14S,17R)-6-hydroxy-10,13-dimethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H42O6S.Na/c1-16(2)12-18(28)13-17(3)21-6-7-22-20-15-25(29)24-14-19(33-34(30,31)32)8-10-27(24,5)23(20)9-11-26(21,22)4;/h9,12,17,19-22,24-25,29H,6-8,10-11,13-15H2,1-5H3,(H,30,31,32);/q;+1/p-1/t17-,19+,20+,21-,22+,24-,25+,26-,27-;/m1./s1 |
InChI Key |
WEQSEBSGCCAXTM-FJSUMNSHSA-M |
Isomeric SMILES |
C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+] |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+] |
Synonyms |
3-O-sulfomarthasterone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-O-sulfomarthasterone with structurally related steroids and sulfated/sulfonated derivatives:
Key Findings:
Sulfation vs. Sulfonylation: Unlike sulfonated compounds like sulfanilic acid (C₆H₇NO₃S), which feature a sulfonic acid group (-SO₃H) on an aromatic ring, this compound contains a sulfate ester (-OSO₃⁻) on a steroid backbone. This distinction confers divergent solubility and metabolic pathways. Sulfonates (e.g., sulfanilic acid) are more chemically stable but less enzymatically labile than sulfated steroids .
Enzyme Interactions : Sulfated steroids like this compound are substrates for steroid sulfatases, which hydrolyze the sulfate group to activate hormones. In contrast, sulfamate derivatives (e.g., estrone-3-O-sulfamate) act as irreversible inhibitors of these enzymes, a property leveraged in breast cancer therapies .
Transport Dynamics: Studies on OATP2B1, a transporter of sulfated steroids, suggest that 3-O-sulfation enhances cellular uptake compared to non-sulfated analogs (e.g., 5α-androstane-3α,17β-diol). However, stereochemistry (e.g., 13-epiestrone configurations) can drastically alter binding affinity .
Solubility and Bioavailability : The sulfate group in this compound increases aqueous solubility (critical for renal excretion) but reduces membrane permeability. This contrasts with lipophilic analogs like 5α-androstane-3α,17β-diol, which passively diffuse into cells .
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